![molecular formula C17H19ClN2OS B4889626 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CTMP and is a derivative of piperazine. CTMP is a psychoactive substance that has been shown to have stimulant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of CTMP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed.
Biochemical and Physiological Effects:
CTMP has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy levels.
Advantages and Limitations for Lab Experiments
The advantages of using CTMP in lab experiments include its potential therapeutic uses and its stimulant effects on the central nervous system. However, the limitations include the complex synthesis process and the potential for abuse and addiction.
Future Directions
There are several future directions for the research of CTMP. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential therapeutic uses in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of CTMP.
Synthesis Methods
The synthesis of CTMP involves the reaction of 2-chlorothiophene with piperazine in the presence of a base. The resulting product is then reacted with 4-methylbenzyl chloride to form 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine. The synthesis of CTMP is a complex process that requires a high level of expertise and skill.
Scientific Research Applications
CTMP has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have stimulant effects on the central nervous system, similar to other psychoactive substances such as amphetamines and cocaine. CTMP has also been shown to have potential therapeutic uses in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-2-4-14(5-3-13)12-19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCEBPUFAUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone |
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